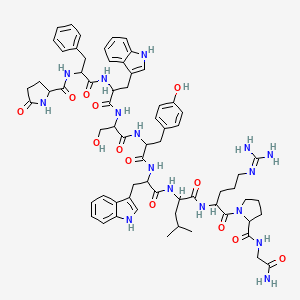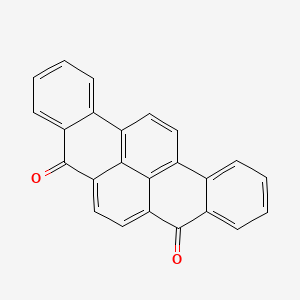
Benzo(rst)pentaphene-5,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DIBENZO[A,I]PYRENE[5,8]QUINONE is a polycyclic aromatic hydrocarbon with a quinone functional group It is known for its complex structure and potential biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DIBENZO[A,I]PYRENE[5,8]QUINONE typically involves the oxidation of DIBENZO[A,I]PYRENE. Common oxidizing agents used in this process include potassium permanganate and chromium trioxide. The reaction is usually carried out under controlled conditions to ensure the selective formation of the quinone derivative.
Industrial Production Methods
Industrial production of DIBENZO[A,I]PYRENE[5,8]QUINONE may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.
化学反应分析
Types of Reactions
DIBENZO[A,I]PYRENE[5,8]QUINONE undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone back to its hydroquinone form.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Higher quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学研究应用
DIBENZO[A,I]PYRENE[5,8]QUINONE has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activities, including cytotoxicity and mutagenicity.
Medicine: Explored for its potential use in developing anticancer agents due to its ability to interact with DNA.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用机制
The mechanism of action of DIBENZO[A,I]PYRENE[5,8]QUINONE involves its interaction with cellular components, particularly DNA. The quinone group can undergo redox cycling, generating reactive oxygen species that can cause oxidative damage to cellular macromolecules. This compound can also form adducts with DNA, leading to mutations and potential carcinogenic effects.
相似化合物的比较
Similar Compounds
- DIBENZO[A,E]PYRENE
- DIBENZO[A,H]PYRENE
- DIBENZO[A,L]PYRENE
- DIBENZO[E,L]PYRENE
Uniqueness
DIBENZO[A,I]PYRENE[5,8]QUINONE is unique due to its specific quinone functional group, which imparts distinct chemical reactivity and biological activity compared to other dibenzopyrene isomers. Its ability to undergo redox cycling and form DNA adducts makes it particularly interesting for research in toxicology and medicinal chemistry.
属性
分子式 |
C24H12O2 |
|---|---|
分子量 |
332.3 g/mol |
IUPAC 名称 |
hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2,4,6,9,11,14,16,18,20(24),21-undecaene-8,13-dione |
InChI |
InChI=1S/C24H12O2/c25-23-17-7-3-1-5-13(17)15-9-10-16-14-6-2-4-8-18(14)24(26)20-12-11-19(23)21(15)22(16)20/h1-12H |
InChI 键 |
BYJQUJKAHCZMAP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=CC=C6C5=O)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


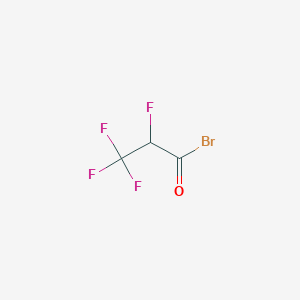

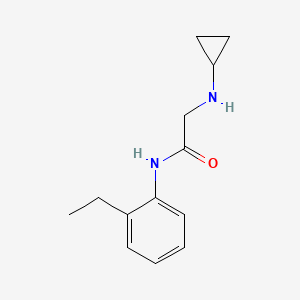
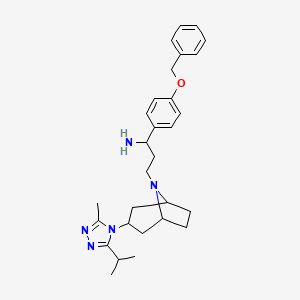
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B12107977.png)
![8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-2-(phenylmethyl)-, acetate (ester)](/img/structure/B12107981.png)
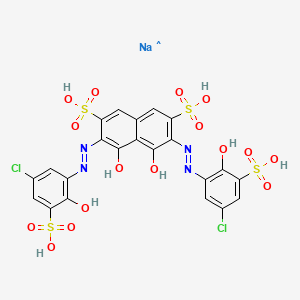
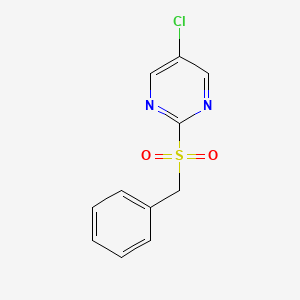
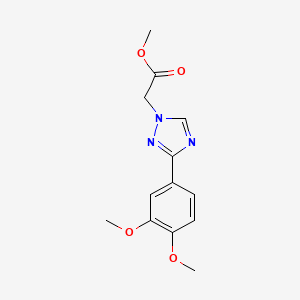
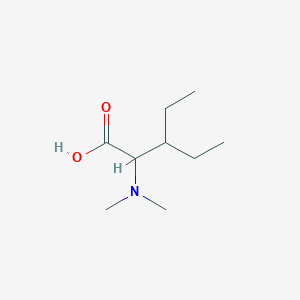
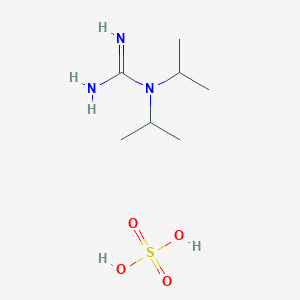

![(S)-2-(Benzyloxy)-5-[3-(benzyloxy)-2-(Cbz-amino)-3-oxopropyl]phenylboronic Acid Pinacol Ester](/img/structure/B12108014.png)
